(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid is a chiral compound that features a cyclohexyl ring substituted with two fluorine atoms and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized with the introduction of fluorine atoms at the 4,4-positions. This can be achieved through halogenation reactions using reagents such as fluorine gas or other fluorinating agents.
Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, where a formylating agent such as formic acid or formamide is used.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the cyclohexylformamido intermediate with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of (2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid.
Substitution: Formation of substituted cyclohexyl derivatives with various functional groups.
Scientific Research Applications
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and formamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)carboxamido]propanoic acid: Similar structure but with a carboxamido group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)hydroxy]propanoic acid: Similar structure but with a hydroxy group instead of a formamido group.
Uniqueness: The presence of the formamido group in (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid imparts unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H15F2NO3 |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H15F2NO3/c1-6(9(15)16)13-8(14)7-2-4-10(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t6-/m1/s1 |
InChI Key |
PPCMVYBULIEAOD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1CCC(CC1)(F)F |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC(CC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.